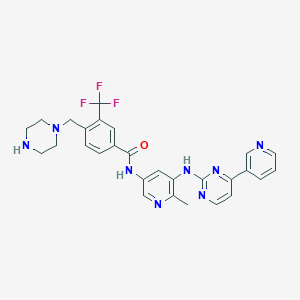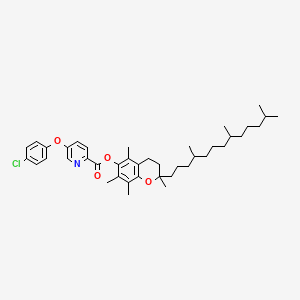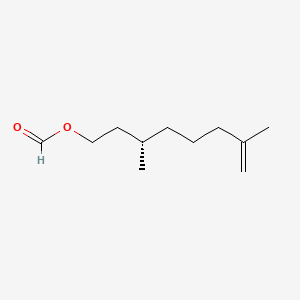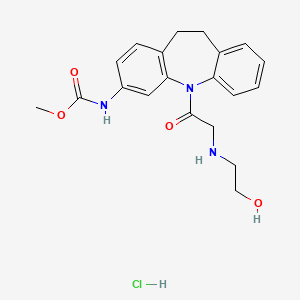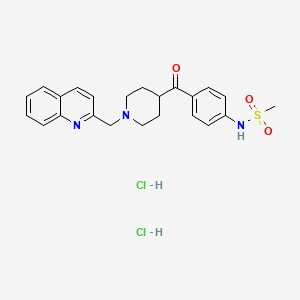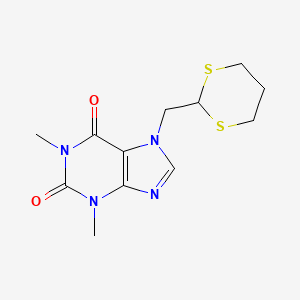
7-(1,3-Dithian-2-ylmethyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1,3-Dithian-2-ylmethyl)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily as a bronchodilator for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a dithiane group attached to the theophylline structure, which potentially modifies its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Dithian-2-ylmethyl)theophylline typically involves the reaction of theophylline with 1,3-dithiane. The reaction is carried out under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of a nucleophilic intermediate, which then attacks the theophylline molecule to form the desired product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-(1,3-Dithian-2-ylmethyl)theophylline can undergo various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane group, reverting to theophylline.
Substitution: The dithiane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Theophylline.
Substitution: Various substituted theophylline derivatives.
Aplicaciones Científicas De Investigación
7-(1,3-Dithian-2-ylmethyl)theophylline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to theophylline.
Medicine: Investigated for its bronchodilator properties and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 7-(1,3-Dithian-2-ylmethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in the relaxation of smooth muscle, particularly in the bronchi, leading to bronchodilation. Additionally, the compound has decreased affinity for adenosine receptors, which may contribute to its improved safety profile compared to theophylline .
Comparación Con Compuestos Similares
Theophylline: A methylxanthine used as a bronchodilator.
Doxofylline: A derivative of theophylline with a dioxolane group, used for its bronchodilator properties.
Diprophylline: Another theophylline derivative with a dihydroxypropyl group, known for causing fewer gastrointestinal side effects.
Uniqueness: 7-(1,3-Dithian-2-ylmethyl)theophylline is unique due to the presence of the dithiane group, which may alter its pharmacokinetics and pharmacodynamics, potentially offering a different safety and efficacy profile compared to other theophylline derivatives .
Propiedades
Número CAS |
116763-37-2 |
|---|---|
Fórmula molecular |
C12H16N4O2S2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
7-(1,3-dithian-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S2/c1-14-10-9(11(17)15(2)12(14)18)16(7-13-10)6-8-19-4-3-5-20-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
QWURTKQODPNCHF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



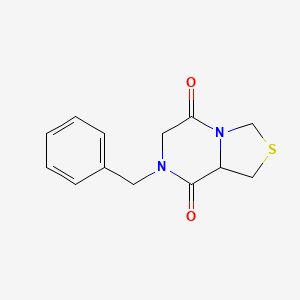
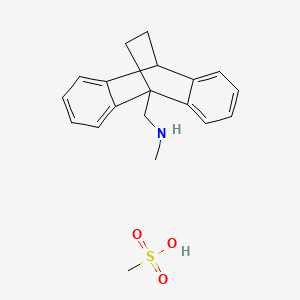


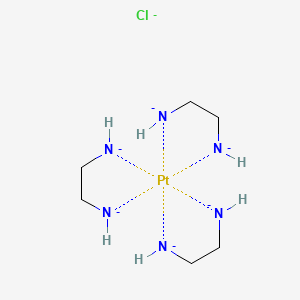
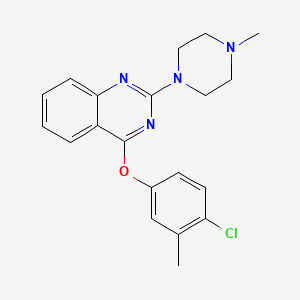
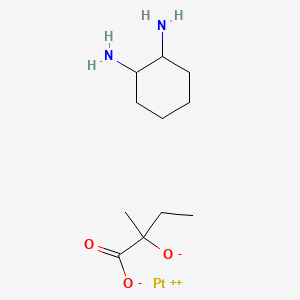
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
